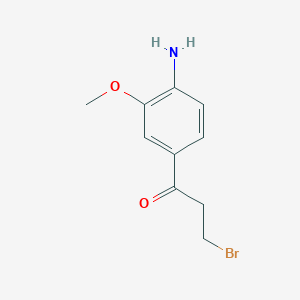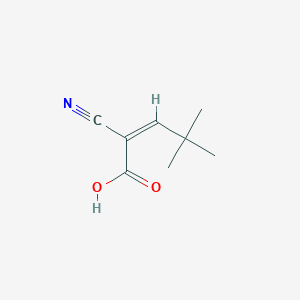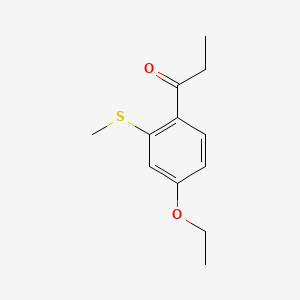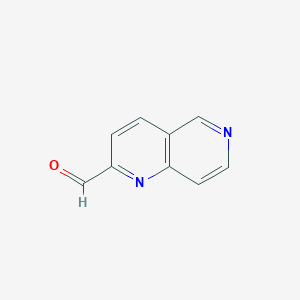
1,6-Naphthyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of an aldehyde group at the second position of the naphthyridine ring system makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1,6-naphthyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and subsequent oxidation to introduce the aldehyde group . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1,6-Naphthyridine-2-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1,6-naphthyridine .
Applications De Recherche Scientifique
1,6-Naphthyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity. Additionally, the naphthyridine ring system can interact with DNA or RNA, affecting their function and stability .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine-2-carbaldehyde can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and synthetic applications.
1,8-Naphthyridine: Known for its use in the development of pharmaceuticals and materials science.
Pyrido[2,3-d]pyrimidines: Compounds with similar structural features but different pharmacological profiles.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse biological and industrial applications .
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
1,6-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-6H |
Clé InChI |
PCWMRRMFCMNHIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


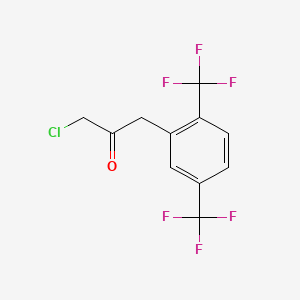
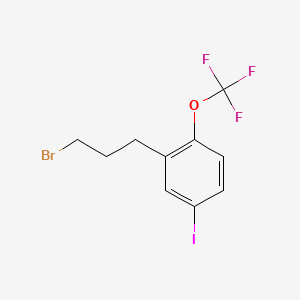
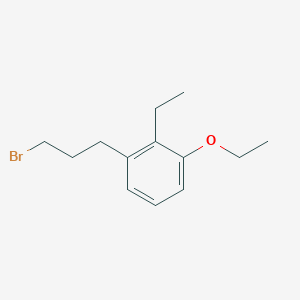
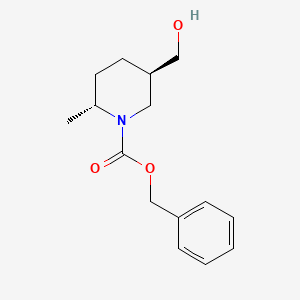
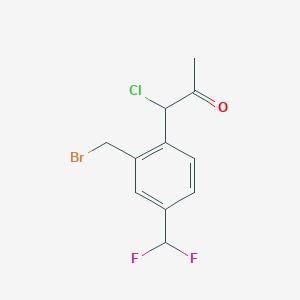


![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)


